molecular formula C13H13ClN2S B4889876 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride

1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride

Cat. No. B4889876
M. Wt: 264.77 g/mol
InChI Key: MGZTUUPEBNMOAJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the benzimidazole family and has a thienyl group attached to it.

Scientific Research Applications

1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride has shown potential applications in various scientific fields. It has been studied for its antimicrobial, antifungal, and antiviral properties. It has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The exact mechanism of action of 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral effects by disrupting the cell membrane of the microorganisms. It is also believed to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have fluorescent properties, which make it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride in lab experiments is its broad-spectrum antimicrobial, antifungal, and antiviral properties. It is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the optimization of its use in lab experiments.

Synthesis Methods

The synthesis of 1,3-dimethyl-2-(2-thienyl)-1H-3,1-benzimidazol-3-ium chloride can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-mercaptoaniline with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with methyl iodide and hydrochloric acid. Another method involves the reaction of 2-mercaptoaniline with 2-chloroacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with dimethyl sulfate and hydrochloric acid.

properties

IUPAC Name

1,3-dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N2S.ClH/c1-14-10-6-3-4-7-11(10)15(2)13(14)12-8-5-9-16-12;/h3-9H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZTUUPEBNMOAJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=CS3)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-2-thiophen-2-ylbenzimidazol-3-ium;chloride

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